REACTION_CXSMILES
|
I[C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[F:9][C:10]1[CH:11]=[C:12](B(O)O)[CH:13]=[CH:14][C:15]=1[F:16].C([O-])([O-])=O.[K+].[K+]>O1CCOCC1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[F:9][C:10]1[CH:11]=[C:12]([C:2]2[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=2)[CH:13]=[CH:14][C:15]=1[F:16] |f:2.3.4,6.7.8.9|
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Name
|
|
Quantity
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800 mg
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Type
|
reactant
|
Smiles
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IC1=CC=C(N)C=C1
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Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
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FC=1C=C(C=CC1F)B(O)O
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Name
|
|
Quantity
|
3.7 mL
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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O1CCOCC1
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Name
|
|
Quantity
|
267 mg
|
Type
|
catalyst
|
Smiles
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C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
After 2 h the resulting mixture was cooled to room temperature
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Duration
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2 h
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Type
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CUSTOM
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Details
|
the layers were separated
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Type
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CONCENTRATION
|
Details
|
The organic phase was concentrated
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Type
|
CUSTOM
|
Details
|
purified via column chromatography
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Name
|
|
Type
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product
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Smiles
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FC=1C=C(C=CC1F)C1=CC=C(C=C1)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |